molecular formula C21H24FN5O2 B2373645 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-09-4

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2373645
CAS No.: 904372-09-4
M. Wt: 397.454
InChI Key: OZGSVOVCADVVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexyl chain, and dimethyl substitutions on the purinoimidazole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

For example, a typical synthetic route might include:

    Starting Materials: Purine derivative, 2-fluorobenzaldehyde, hexylamine, and dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100°C) and stirred for several hours.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium at elevated temperatures.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Bromophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Methylphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

The presence of the fluorophenyl group in 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-4-5-6-9-12-25-19(28)17-18(24(3)21(25)29)23-20-26(17)13-14(2)27(20)16-11-8-7-10-15(16)22/h7-8,10-11,13H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSVOVCADVVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.